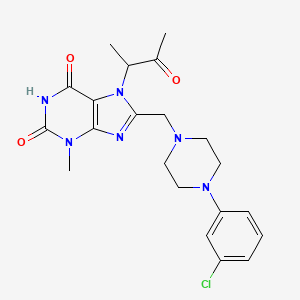![molecular formula C25H21N3 B2864574 1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-87-4](/img/structure/B2864574.png)
1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound belongs to the class of quinolines, which are nitrogen-containing heterocycles and have been used in drug research and development due to their broad spectrum of bioactivity .
Scientific Research Applications
Photophysics and Molecular Logic Switches
Studies have explored the photophysical properties of pyrazolo[3,4-b]quinoline derivatives, revealing their potential applications in the development of molecular logic switches. The fluorescence of these compounds can be modulated by solvatochromism, acidochromism, and solid-state fluorescence, making them suitable for use as multilevel logic gates depending on the output channel chosen. This adaptability suggests their utility in creating sophisticated molecular devices and sensors (Uchacz et al., 2016).
Optical Properties and Quantum Chemical Simulations
Further research into pyrazolo[3,4-b]quinoline derivatives includes optical absorption measurements and quantum chemical simulations. These studies aim to understand the electronic structure and optical behavior of such compounds, providing a foundation for their application in optoelectronic devices. The substitution patterns on the quinoline ring significantly influence the absorption spectra, offering insights into designing materials with specific optical properties (Koścień et al., 2003; Gondek et al., 2004).
Supramolecular Aggregation and Crystal Engineering
The effect of substituent variation on the dimensionality of supramolecular aggregation in related quinoline compounds has been examined. These studies reveal how molecular modifications can influence the assembly and crystal packing of these molecules, which is crucial for the development of advanced materials with desired mechanical, optical, or electronic properties (Portilla et al., 2005).
Organic Light Emitting Diode (OLED) Applications
Research has also focused on the synthesis and electroluminescent properties of pyrazolo[3,4-b]quinoline derivatives, highlighting their potential as luminophores in OLED technologies. These compounds exhibit spectral properties that can be tuned by varying substituents, offering a path toward the development of new, efficient OLED materials (Danel et al., 2009).
Microwave-Assisted Synthesis
A notable advancement in the synthesis of pyrazolo[3,4-b]quinolines involves a microwave-assisted, multi-component protocol that is both swift and eco-friendly. This method allows for the creation of novel pyrazolo[3,4-b]quinoline derivatives under green conditions, showcasing the potential for rapid, efficient, and environmentally friendly synthetic routes in organic chemistry (Khumalo et al., 2019).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-9-12-23-21(13-16)25-22(15-26-23)24(19-7-5-4-6-8-19)27-28(25)20-11-10-17(2)18(3)14-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACELGRSSNCMELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


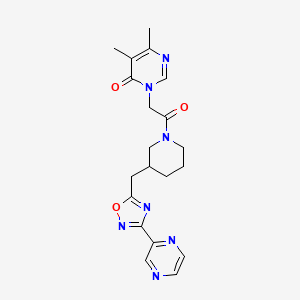
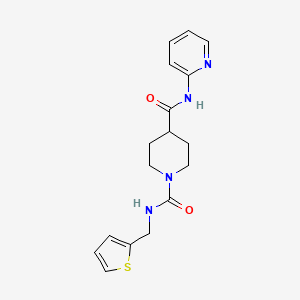
![2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2864498.png)
![2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2864500.png)
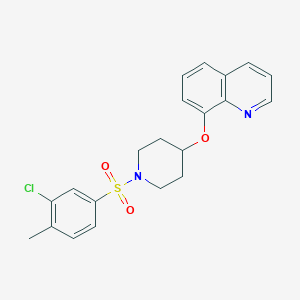
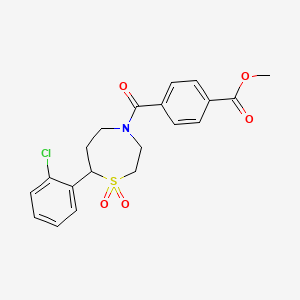
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2864505.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)
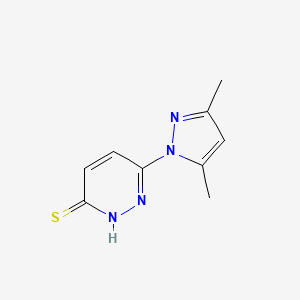
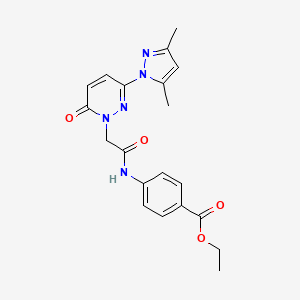
![7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2864511.png)
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2864512.png)
